3-(5-Bromo-2-chlorophenyl)propanoic acid
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Overview
Description
3-(5-Bromo-2-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzoic acid, featuring both bromine and chlorine substituents on the benzene ring
Mechanism of Action
Target of Action
It is a key intermediate in the synthesis of a family of promising sodium-glucose transport proteins (sglt2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
The compound is involved in the synthesis of SGLT2 inhibitors, which play a crucial role in the management of diabetes. SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to the excretion of glucose in urine and a subsequent decrease in blood glucose levels .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it may contribute to the therapeutic effects of these drugs, which include lowering blood glucose levels in individuals with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-chlorophenyl)propanoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the bromination of 2-chlorobenzonitrile using a bromination reagent, followed by hydrolysis to produce 5-bromo-2-chlorobenzoic acid .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. The process may include the use of strong acids or bases, controlled temperatures, and specific reaction times to optimize the production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(5-Bromo-2-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Comparison with Similar Compounds
2-Bromo-5-methoxybenzoic acid: This compound has a methoxy group instead of a propanoic acid group.
5-Bromo-2-chlorobenzoic acid: Similar structure but lacks the propanoic acid side chain.
Uniqueness: 3-(5-Bromo-2-chlorophenyl)propanoic acid is unique due to its specific combination of bromine and chlorine substituents along with the propanoic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(5-bromo-2-chlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINIALCVQGYICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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